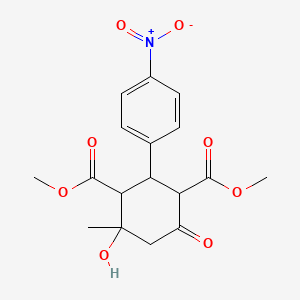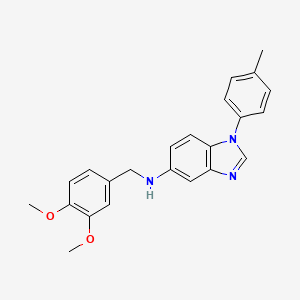![molecular formula C16H34ClNO2 B4999481 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.
Mécanisme D'action
1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride is a selective inhibitor of BTK, which is a key signaling molecule in the B cell receptor pathway. BTK plays a crucial role in the survival and proliferation of cancer cells by activating downstream signaling pathways that promote cell growth and survival. By blocking the activity of BTK, this compound inhibits the growth and survival of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This compound has also been shown to inhibit the activation of downstream signaling pathways that promote cell growth and survival, including the PI3K/AKT/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in lab experiments include its potent inhibitory activity against BTK, its selectivity for BTK over other kinases, and its ability to inhibit downstream signaling pathways that promote cell growth and survival. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosing and administration.
Orientations Futures
There are several future directions for the development and application of 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride in cancer therapy. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells, including BTK and other kinases. Another direction is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties, such as increased potency, selectivity, and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in different types of cancer and patient populations.
Méthodes De Synthèse
The synthesis of 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride involves several steps, including the reaction of tert-butylamine with 3,3,5-trimethylcyclohexanone to form 1-(tert-butylamino)-3,3,5-trimethylcyclohexanol, which is then reacted with isopropyl chloroformate to form 1-(tert-butylamino)-3,3,5-trimethylcyclohexyl isopropyl carbonate. This intermediate is then reacted with 3-chloro-1-propanol to form 1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol, which is finally converted to the hydrochloride salt of this compound.
Applications De Recherche Scientifique
1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B cell malignancies, solid tumors, and lymphomas. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the B cell receptor pathway. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-12-7-14(9-16(5,6)8-12)19-11-13(18)10-17-15(2,3)4;/h12-14,17-18H,7-11H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGRAMXPDISOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chloro-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4999399.png)
![11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4999420.png)

![5-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4999434.png)
![phenyl [(4-phenyltetrahydro-2H-pyran-4-yl)methyl]carbamate](/img/structure/B4999445.png)


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B4999497.png)
![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4999507.png)
![N~2~-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-L-leucinamide](/img/structure/B4999514.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)

![dimethyl 2-{[3-(benzylsulfonyl)propanoyl]amino}terephthalate](/img/structure/B4999531.png)